3-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group, a methyl group, and a triazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of a propan-1-amine group.
3-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride: Similar structure but with a hydrochloride salt form.
Uniqueness
3-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-13-8(3-2-6-10)11-9(12-13)7-4-5-7/h7H,2-6,10H2,1H3 |
InChI Key |
VPKHJUOIVONOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.